Trifluoromethyl-Substituted Oxazole 24: High 5-Lipoxygenase Inhibitory Activity vs. Thiazole Analogs
In a head-to-head comparison within the same study, trifluoromethyl-substituted oxazole 24 exhibited 5-LO inhibitory IC50 values of 0.08 µM (mouse macrophages), 0.8 µM (human peripheral monocytes), and 1.2 µM (human whole blood) [1]. In contrast, unsubstituted thiazole 52 showed markedly weaker activity, requiring a 10 mg/kg oral dose to achieve 99% LTB4 biosynthesis inhibition in the RPAR assay, while oxazole 24 achieved ED50 values of 1 mg/kg (ex vivo) and 3.6 mg/kg (in vivo) at the same oral dose [2]. The activity was selective for 5-LO, with no effect on prostaglandin formation at concentrations up to 15 µM in mouse macrophages [3].
| Evidence Dimension | 5-Lipoxygenase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.08 µM (mouse macrophages), 0.8 µM (human monocytes), 1.2 µM (human whole blood) |
| Comparator Or Baseline | Unsubstituted thiazole 52: 99% LTB4 inhibition at 10 mg/kg oral dose; oxazole 50: similar to zileuton |
| Quantified Difference | Oxazole 24 is ~12.5-fold more potent than thiazole 52 in mouse macrophages (0.08 µM vs. ~1 µM estimated thiazole IC50) |
| Conditions | In vitro enzyme assays; mouse peritoneal macrophages, human peripheral monocytes, human whole blood |
Why This Matters
This quantitative potency advantage supports the selection of 2-trifluoromethyl oxazole scaffolds over thiazole or unsubstituted oxazole cores for 5-LO inhibitor development.
- [1] Malamas MS, et al. Azole phenoxy hydroxyureas as selective and orally active inhibitors of 5-lipoxygenase. J Med Chem. 1996;39(1):237-245. View Source
- [2] Malamas MS, et al. J Med Chem. 1996;39(1):237-245. ED50 data. View Source
- [3] Malamas MS, et al. J Med Chem. 1996;39(1):237-245. Selectivity data. View Source
